N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Overview
Description
N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a pyrimidin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the reaction of pyrimidin-2-amine with 2,2,2-trifluoroethylamine under suitable conditions. One common method is the nucleophilic substitution reaction, where the amine group of pyrimidin-2-amine attacks the electrophilic carbon of 2,2,2-trifluoroethylamine in the presence of a suitable catalyst and solvent.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the fluorinated group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidin-2-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Compounds with reduced fluorinated groups.
Substitution Products: Substituted pyrimidin-2-amines with various functional groups.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorinated compounds show enhanced activity.
Material Science: Its unique properties make it suitable for the development of advanced materials with improved thermal and chemical stability.
Organic Synthesis:
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)pyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound lacking the pyrimidin-2-amine core.
2,2,2-Trifluoroethyl isatin ketimines: Another fluorinated compound used in organic synthesis.
2,2,2-Trifluoroethyl n-caproate: Used as a co-solvent in lithium-ion batteries.
Uniqueness: N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is unique due to its combination of the pyrimidin-2-amine core and the trifluoroethyl group, which imparts distinct chemical properties compared to its similar compounds. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-12-5-10-2-1-3-11-5/h1-3H,4H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFJQFRGPPULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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